molecular formula C13H20O3 B13986085 2-Tert-butyl-4-(3-hydroxypropoxy)phenol CAS No. 114289-77-9

2-Tert-butyl-4-(3-hydroxypropoxy)phenol

Cat. No.: B13986085
CAS No.: 114289-77-9
M. Wt: 224.30 g/mol
InChI Key: NBOGODDTOPKOHH-UHFFFAOYSA-N
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Description

Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is an organic compound that belongs to the class of phenols. This compound is characterized by the presence of a phenol group substituted with a tert-butyl group and a hydroxypropoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- typically involves the alkylation of phenol with tert-butyl alcohol in the presence of an acid catalyst. The hydroxypropoxy group is introduced through a subsequent etherification reaction with 3-chloropropanol under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated phenols

Scientific Research Applications

Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is used in various scientific research fields, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and as a model compound for studying phenolic compounds.

    Industry: Used in the production of polymers and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with proteins and enzymes, affecting their activity. The hydroxypropoxy group can also interact with biological membranes, influencing cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Phenol, 2-(1,1-dimethylethyl)-4-methoxy-
  • Phenol, 2-(1,1-dimethylethyl)-4-ethoxy-

Uniqueness

Phenol, 2-(1,1-dimethylethyl)-4-(3-hydroxypropoxy)- is unique due to the presence of both a tert-butyl group and a hydroxypropoxy group, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity and its interactions with biological systems, making it valuable for various research applications.

Properties

CAS No.

114289-77-9

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

2-tert-butyl-4-(3-hydroxypropoxy)phenol

InChI

InChI=1S/C13H20O3/c1-13(2,3)11-9-10(5-6-12(11)15)16-8-4-7-14/h5-6,9,14-15H,4,7-8H2,1-3H3

InChI Key

NBOGODDTOPKOHH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)OCCCO)O

Origin of Product

United States

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